molecular formula C19H17ClN2O2 B2467558 N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862813-76-1

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2467558
CAS RN: 862813-76-1
M. Wt: 340.81
InChI Key: GJJFYFPDOWXRQP-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a complex organic compound. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to exhibit a broad range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For instance, one possible method could involve a condensation reaction between an appropriate indole derivative and a chloroacetamide derivative .

Scientific Research Applications

Antiallergic Properties

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its related compounds have been studied for their potential as antiallergic agents. Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, finding that variation in indole substituents and alkanoic chain length could significantly enhance antiallergic potency. One compound in this series was notably more potent than astemizole, a known antiallergic drug, in histamine release assays (Menciu et al., 1999).

Cannabinoid Receptor Interaction

Research by Moldovan et al. (2017) focused on synthesizing a series of indol-3-yl-oxoacetamides, starting with a known compound and substituting its indole subunit. Their preliminary biological evaluation identified a fluorinated derivative as a potent and selective ligand for the CB2 cannabinoid receptor (Moldovan et al., 2017).

Antimicrobial Activity

Prasad (2017) explored the synthesis and antimicrobial activity of certain indole derivatives, including 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides. These compounds were screened for antimicrobial activity, with some showing promise as antimicrobial agents (Prasad, 2017).

Antioxidant Properties

A study by Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. The results revealed considerable activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Potential in Photovoltaic Efficiency

Mary et al. (2020) synthesized and studied bioactive benzothiazolinone acetamide analogs, analyzing their potential in photovoltaic efficiency and as ligands for protein interactions. The study found these compounds to have good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-22(14-8-6-7-13(20)11-14)19(24)18(23)17-12(2)21-16-10-5-4-9-15(16)17/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFYFPDOWXRQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=CC=C1)Cl)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

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